5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid
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Overview
Description
5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate thiophene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the thiophene backbone. The reaction conditions often include the use of boronic acids or esters, palladium catalysts, and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene rings .
Scientific Research Applications
5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid depends on its application. In organic electronics, its conjugated thiophene rings facilitate charge transport and enhance the material’s electronic properties. In pharmaceuticals, the compound’s interaction with biological targets, such as enzymes or receptors, can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 5-Hexyl-2-thiopheneboronic acid pinacol ester
- 2-Bromothiophene
Uniqueness
5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid is unique due to its extended conjugated system, which enhances its electronic properties compared to simpler thiophene derivatives. This makes it particularly valuable in applications requiring high-performance materials, such as organic electronics and advanced materials science .
Properties
CAS No. |
917804-59-2 |
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Molecular Formula |
C19H20O2S3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H20O2S3/c1-2-3-4-5-6-13-7-8-14(22-13)15-9-10-16(23-15)17-11-12-18(24-17)19(20)21/h7-12H,2-6H2,1H3,(H,20,21) |
InChI Key |
JYMYDVKIGBPEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C(=O)O |
Origin of Product |
United States |
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